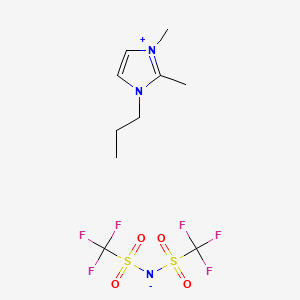

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Vue d'ensemble

Description

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C10H15F6N3O4S2 and its molecular weight is 419.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is an ionic liquid . Ionic liquids are often used as solvents or catalysts in chemical processes .

Mode of Action

The mode of action of DTXSID1049227 involves its interaction with its targets, which are typically the reactants in a chemical process. The compound’s partially delocalized charge weakens anion–cation interactions, resulting in increased ion mobility . This property can enhance the efficiency of processes such as lithium-ion cycling .

Result of Action

The result of DTXSID1049227’s action is largely dependent on the specific chemical process in which it is involved. As an ionic liquid, it can enhance the efficiency of certain processes, such as lithium-ion cycling . Furthermore, it can be effectively separated from neutral impurities and recycled, which is beneficial for economic, environmental, and long-term health concerns .

Activité Biologique

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide (DMPIm) is a type of ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of DMPIm, focusing on its interactions with biological systems, potential therapeutic uses, and environmental implications.

- Molecular Formula : C₁₀H₁₅F₆N₃O₄S₂

- Molecular Weight : 419.36 g/mol

- Melting Point : 15 °C

- Density : 1.45 g/cm³ at 25 °C

- Viscosity : 107 cP at 25 °C

- Conductivity : 1.95 mS/cm at 25 °C

These properties make DMPIm suitable for various applications, particularly in the field of green chemistry and as solvents in chemical reactions.

Toxicity and Biocompatibility

Research indicates that ionic liquids, including DMPIm, can exhibit varying degrees of toxicity to biological systems. The toxicity often depends on the specific structure of the ionic liquid and its interactions with cellular components.

- Cell Viability Studies : Studies have shown that certain concentrations of DMPIm can affect cell viability in vitro. For instance, concentrations above 100 mM were found to be cytotoxic to human cell lines, while lower concentrations demonstrated minimal effects on cell growth and metabolism .

- Mechanisms of Toxicity : The proposed mechanisms include disruption of cellular membranes and interference with metabolic pathways. Ionic liquids can induce oxidative stress in cells, leading to apoptosis or necrosis at higher concentrations .

Antimicrobial Activity

DMPIm has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : DMPIm exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 0.5% (v/v) for effective bacterial inhibition .

- Fungal Activity : In addition to bacteria, DMPIm also showed antifungal activity against Candida albicans, suggesting potential applications in antifungal treatments .

Case Study 1: Environmental Impact

A study focused on the adsorption characteristics of DMPIm from aqueous solutions using activated carbon demonstrated its potential for environmental remediation. The results indicated that DMPIm could be effectively removed from wastewater through adsorption processes, making it a candidate for green solvent recycling .

| Parameter | Value |

|---|---|

| Initial Concentration | 100 mg/L |

| Adsorption Capacity | 30 mg/g |

| Removal Efficiency | 85% |

This study highlights the dual role of DMPIm as both a useful solvent in chemical processes and a compound that requires careful management due to its environmental persistence.

Case Study 2: Application in Drug Delivery

DMPIm has been explored as a potential vehicle for drug delivery systems. Its ability to solubilize hydrophobic drugs enhances bioavailability. A recent formulation study demonstrated that encapsulating drugs within DMPIm-based nanoparticles improved therapeutic efficacy compared to traditional delivery methods .

Research Findings

Recent research findings have expanded the understanding of DMPIm's biological activities:

- Cellular Uptake Mechanisms : Investigations into how DMPIm interacts with cell membranes revealed that its cationic nature facilitates cellular uptake through endocytosis pathways .

- Impact on Enzyme Activity : Studies indicate that DMPIm can inhibit certain enzymes involved in metabolic pathways, suggesting a potential role in modulating biochemical reactions within cells .

- Potential Therapeutic Applications : The compound's unique properties have led to explorations in drug development, particularly in creating formulations for targeted therapy against cancer cells due to its selective cytotoxicity .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-3-propylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2F6NO4S2/c1-4-5-10-7-6-9(3)8(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZHIVUWCICHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049227 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-76-7 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169051-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3-propyl imidazolium bis((trifluoromethyl)sulfonyl)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.